N-Isopropyltropinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

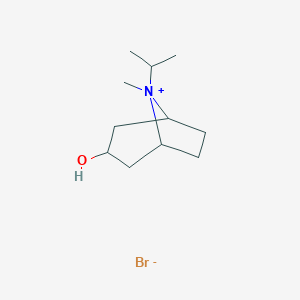

N-Isopropyltropinium is a quaternary ammonium compound with the molecular formula C11H22BrNO. It is structurally related to tropine and is known for its use as an impurity in the pharmaceutical compound ipratropium bromide. This compound is primarily utilized in the field of medicinal chemistry due to its anticholinergic properties, which make it effective in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Isopropyltropinium can be synthesized through the reaction of tropine with isopropyl bromide under basic conditions. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: N-Isopropyltropinium undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding secondary amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Secondary amines.

Substitution: Substituted tropinium compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-Isopropyltropinium has several applications in scientific research, including:

Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of ipratropium bromide.

Biology: The compound’s anticholinergic properties make it useful in studying the effects of muscarinic receptor antagonists on biological systems.

Medicine: this compound is studied for its potential therapeutic effects in treating respiratory conditions such as COPD and asthma.

Wirkmechanismus

N-Isopropyltropinium exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This action inhibits the parasympathetic nervous system in the airways, leading to bronchodilation and relief from bronchospasm. The compound’s molecular targets include the muscarinic receptors M1, M2, and M3, which are involved in regulating airway smooth muscle tone .

Vergleich Mit ähnlichen Verbindungen

Ipratropium Bromide: A closely related compound used as a bronchodilator in the treatment of respiratory conditions.

Atropine: Another anticholinergic agent with similar pharmacological properties.

Scopolamine: A compound with anticholinergic effects used to treat motion sickness and postoperative nausea.

Uniqueness: N-Isopropyltropinium is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other anticholinergic agents. Its role as an impurity in ipratropium bromide also highlights its importance in pharmaceutical quality control .

Biologische Aktivität

N-Isopropyltropinium, a quaternary ammonium compound, is structurally related to tropic acid and is known for its biological activity primarily in the context of its pharmacological applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H22BrNO

- Molecular Weight : 264.2 g/mol

- CAS Number : 58005-18-8

This compound is characterized by a quaternary nitrogen atom that contributes to its positive charge, influencing its solubility and interaction with biological membranes.

This compound acts primarily as a muscarinic acetylcholine receptor antagonist , similar to other compounds in the tropine family. This action inhibits the parasympathetic nervous system's influence on smooth muscle contraction in the airways, leading to bronchodilation. The compound's ability to block these receptors can alleviate symptoms associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Bronchodilation | Inhibition of bronchoconstriction through muscarinic receptor blockade |

| Reduction of Secretions | Decrease in bronchial secretions due to reduced parasympathetic activity |

| Anticholinergic Activity | Potential side effects include dry mouth and blurred vision |

Pharmacokinetics

The pharmacokinetic profile includes aspects such as absorption, distribution, metabolism, and excretion. This compound exhibits:

- Absorption : Poor systemic absorption due to its quaternary ammonium structure.

- Distribution : Limited distribution in tissues; primarily acts locally within the respiratory tract.

- Metabolism : Metabolized in the liver with minimal systemic circulation.

- Excretion : Primarily excreted unchanged in urine.

Clinical Applications

Research has demonstrated that this compound can be effective in managing acute exacerbations of asthma when used in combination with beta-agonists. A study indicated significant improvements in pulmonary function tests among patients treated with this compound during acute asthma attacks .

Comparative Studies

A comparative study evaluating various muscarinic antagonists highlighted the efficacy of this compound against other agents like ipratropium bromide. The results showed that while both compounds are effective bronchodilators, this compound may offer a more favorable side effect profile due to its localized action .

Safety Profile

The safety profile of this compound has been assessed in several clinical trials. The reported adverse effects are generally mild and include:

- Dry mouth

- Dizziness

- Constipation

No significant carcinogenic or teratogenic effects have been noted in animal studies, indicating a favorable safety margin for therapeutic use .

Eigenschaften

CAS-Nummer |

58005-18-8 |

|---|---|

Molekularformel |

C11H22BrNO |

Molekulargewicht |

264.20 g/mol |

IUPAC-Name |

(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |

InChI |

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?; |

InChI-Schlüssel |

YKNOMJKDKYEKDF-QZIWBCHOSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

Isomerische SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-] |

Kanonische SMILES |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

Aussehen |

White powder |

melting_point |

292 °C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N-isopropyltropinium N-isopropyltropinium bromide N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.